molecular formula C14H15N3O B1489694 2-Propyl-4-(4-pyridylazo)phenol CAS No. 253124-08-2

2-Propyl-4-(4-pyridylazo)phenol

Cat. No.: B1489694
CAS No.: 253124-08-2
M. Wt: 241.29 g/mol
InChI Key: BBXGFZXXADBYAD-UHFFFAOYSA-N
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Description

2-Propyl-4-(4-pyridylazo)phenol is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Propyl-4-(4-pyridylazo)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme assays and protein interactions. This compound is known to interact with enzymes such as peroxidases and oxidases, where it acts as a chromogenic substrate. The azo group in this compound undergoes reduction or oxidation, leading to a color change that can be quantitatively measured. This interaction is crucial for detecting and quantifying enzyme activity in various biochemical assays .

Cellular Effects

This compound has been observed to influence cellular processes in several ways. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The azo group in the compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or extreme pH conditions can lead to its degradation. Over time, the degradation products of this compound may exhibit different biochemical properties, potentially affecting the outcomes of long-term experiments. In both in vitro and in vivo studies, it is essential to consider the temporal stability of this compound to ensure accurate and reproducible results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. It is crucial to determine the threshold dose that balances the desired biochemical effects with minimal toxicity to ensure the safety and efficacy of this compound in animal studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Additionally, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and distribution within the cell. These interactions are critical for understanding the cellular dynamics and bioavailability of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions and post-translational modifications. The subcellular localization of this compound can affect its activity and function, making it essential to study its distribution within the cell to understand its biochemical effects fully .

Properties

IUPAC Name

2-propyl-4-(pyridin-4-yldiazenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXGFZXXADBYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659947
Record name 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253124-08-2
Record name 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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